molecular formula C13H15N3O B2793335 3-Methylidene-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2309591-22-6

3-Methylidene-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2793335
CAS No.: 2309591-22-6
M. Wt: 229.283
InChI Key: OEHQBYIYSGDPAG-UHFFFAOYSA-N
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Description

3-Methylidene-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane: is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the methylene group: This step involves the addition of a methylene group to the bicyclic core, often using a Wittig reaction.

    Attachment of the pyrazinyl group: The final step involves the coupling of the pyrazinyl group to the methanone moiety, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazinyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methylidene-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its bicyclic structure could be useful in the design of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 3-Methylidene-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-Methylidene-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane: can be compared with other bicyclic compounds and pyrazinyl derivatives. Similar compounds include:

    Bicyclic amines: These compounds share the bicyclic core but differ in the substituents attached.

    Pyrazinyl ketones: These compounds have the pyrazinyl group attached to different functional groups.

The uniqueness of This compound lies in its specific combination of a bicyclic core with a pyrazinyl methanone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-6-10-2-3-11(7-9)16(10)13(17)12-8-14-4-5-15-12/h4-5,8,10-11H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHQBYIYSGDPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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